Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone
Description
Phenyl(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone (CAS: 53878-76-5) is a benzodiazepine-derived compound featuring a ketone group attached to a phenyl-substituted 1,5-benzodiazepine core. This compound is structurally distinct due to its phenyl substitutions at the 4-position of the benzodiazepine ring and the methanone group at the 2-position.
Properties
CAS No. |
53878-76-5 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
phenyl-(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone |
InChI |
InChI=1S/C22H16N2O/c25-22(17-11-5-2-6-12-17)21-15-20(16-9-3-1-4-10-16)23-18-13-7-8-14-19(18)24-21/h1-15,24H |
InChI Key |
RXDBRQDGFJSHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=C2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The benzodiazepine core is constructed via condensation of 1,2-phenylenediamine with ethyl benzoylacetate under reflux in xylene. Subsequent acylation introduces the methanone group.
Procedure :
-
Benzodiazepinone Formation :
-
Acylation at Position 2 :
Key Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ethyl benzoylacetate | Xylene | Reflux | 75% |
| 2 | Benzoyl chloride | THF | RT | 83% |
Advantages : High yields, simple workup.
Limitations : Requires strict anhydrous conditions for acylation.
Phase-Transfer Catalyzed Alkylation-Acylation
Reaction Overview
This two-step method employs PTC for alkylation followed by Friedel-Crafts acylation.
Procedure :
-
Alkylation :
-
Friedel-Crafts Acylation :
Key Data :
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | TBAB | THF | RT | 80–85% |
| 2 | AlCl₃ | DCM | 0°C | 70–75% |
Advantages : Scalable for technical production.
Limitations : Sensitive to moisture; AlCl₃ generates hazardous waste.
Imidoyl Chloride Cyclization
Pathway Details
Imidoyl chlorides serve as intermediates for constructing the fused benzodiazepine-imidazole system.
Procedure :
-
Imidoyl Chloride Synthesis :
-
Cyclization with Tosylmethyl Isocyanide (Tos-MIC) :
-
Benzoylation :
Key Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | POCl₃ | Toluene | 100°C | 90% |
| 2 | Tos-MIC | THF | –20°C→RT | 70% |
| 3 | Benzoyl chloride | DMF | 0°C | 65% |
Advantages : High regioselectivity for imidazole fusion.
Limitations : Multi-step synthesis; toxic reagents.
Transition Metal-Mediated Coupling
Suzuki-Miyaura Approach
Aryl halide intermediates undergo cross-coupling to introduce phenyl groups.
Procedure :
-
Halogenation :
-
Suzuki Coupling :
Key Data :
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NBS | CCl₄ | RT | 88% |
| 2 | Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 75% |
Advantages : Efficient for introducing aryl groups.
Limitations : Requires palladium catalysts; cost-prohibitive for large-scale synthesis.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| 1 | Cyclocondensation-Acylation | 83 | High | Moderate |
| 2 | PTC Alkylation-Acylation | 75 | Moderate | High |
| 3 | Imidoyl Chloride Cyclization | 65 | Low | Very High |
| 4 | Suzuki Coupling | 75 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors and ion channels.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The compound also affects ion channels and neurotransmitter release, contributing to its pharmacological profile .
Comparison with Similar Compounds
1,5-Benzodiazepine vs. 1,2,4-Triazole
The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the benzodiazepine core with a 1,2,4-triazole ring. Key differences include:
1,5-Benzodiazepine vs. 1,4-Benzothiazine
The compound 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () features a benzothiazine ring with a sulfone group. Notable contrasts include:
- Substituent Positioning: The 4-butylphenyl group in benzothiazine may enhance hydrophobic interactions in nonpolar environments, whereas the benzodiazepine’s unsubstituted phenyl group could favor aromatic interactions .
Functional Group Variations
Ketone-Linked Aromatic Systems
Both the target compound and thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () share a methanone group linked to aromatic systems. However:
- Piperazine vs. Benzodiazepine: The piperazine ring in introduces basic nitrogen atoms, enabling salt formation and enhanced solubility. The benzodiazepine’s non-basic nitrogens may reduce protonation-dependent bioavailability.
- Trifluoromethyl Effects : The CF₃ group in the piperazine derivative is strongly electron-withdrawing, increasing resistance to oxidative metabolism compared to the benzodiazepine’s phenyl groups .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| Phenyl(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone (CAS: 53878-76-5) | 1,5-Benzodiazepine | Phenyl (C₆H₅) at C4; methanone at C2 | High lipophilicity; potential for π-π stacking |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | Sulfonyl (SO₂), difluorophenyl (C₆H₃F₂) | Enhanced metabolic stability; rigid structure |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazine | Butylphenyl (C₄H₉-C₆H₄); sulfone (SO₂) | Increased polarity; improved hydrogen-bonding capacity |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | Piperazine | Trifluoromethyl (CF₃); thiophene | High metabolic resistance; basic nitrogen for salt formation |
Biological Activity
Phenyl(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone is a compound belonging to the benzodiazepine family, characterized by its unique structure that includes a benzodiazepine core, a phenyl group at the 4-position, and a methanone functional group. This structural arrangement contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C21H18N2O
- Structural Features :
- Central benzodiazepine ring
- Phenyl group at the 4-position
- Methanone group at the 2-position
Biological Activities
Research indicates that derivatives of this compound exhibit several notable biological activities:
- Antinociceptive Effects :
- Antioxidant Activity :
- Cytotoxicity :
Understanding the mechanisms through which this compound exerts its effects is crucial for predicting therapeutic efficacy. The following mechanisms have been identified:
- GABA Receptor Modulation : Compounds in this class often act as agonists at GABA_A receptors, which are pivotal in mediating anxiolytic and anticonvulsant effects .
- Free Radical Scavenging : The ability to scavenge free radicals contributes to its antioxidant activity, potentially protecting cells from oxidative damage .
Comparative Analysis with Related Compounds
The following table summarizes key comparisons between this compound and other related compounds:
| Compound Name | Structure Features | Unique Biological Activities |
|---|---|---|
| 4-Phenyl-1H-benzodiazepin-2-one | Lacks methanone group | Strong anxiolytic properties |
| 1-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]benzodiazepines | Incorporates a triazole ring | Different pharmacological activities |
| 4-Acetamido derivatives of 1H-benzodiazepines | Acetamido group enhances solubility | Varied analgesic effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Pain Management :
- Antioxidant Studies :
- Cancer Research :
Q & A
Q. Basic
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and benzodiazepine ring vibrations.
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons, NH groups) and carbon frameworks.
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
What computational methods are employed to predict the compound’s reactivity and electronic properties?
Q. Advanced
- Density Functional Theory (DFT) : Optimizes 3D geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screens for potential biological targets (e.g., neurotransmitter receptors) using software like AutoDock .
- Hydrogen-bonding analysis : Graph set theory (Etter’s rules) predicts crystal packing motifs .
How should researchers design experiments to assess the compound’s biological activity?
Q. Advanced
- In vitro assays : Use cell-based models (e.g., neuronal cells) to evaluate GABAergic modulation, a common target for benzodiazepines .
- Binding affinity studies : Radioligand displacement assays quantify interactions with receptors like GABAA .
- ADMET profiling : Predict pharmacokinetics (e.g., bioavailability, toxicity) using tools like SwissADME .
What challenges arise in optimizing synthetic yield, and how are they addressed?
Q. Advanced
- Side reactions : Monitor intermediates via LC-MS to minimize byproducts like imine tautomers .
- Purification : Use gradient column chromatography or recrystallization (e.g., from ethanol/water) to isolate pure enantiomers .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cyclization steps .
What role do functional groups play in the compound’s biological activity?
Q. Basic
- Benzodiazepine core : Facilitates binding to GABAA receptors via hydrophobic and π-π interactions .
- Phenylmethanone moiety : Enhances metabolic stability by reducing oxidative degradation .
- Substituent effects : Electron-withdrawing groups (e.g., fluoro) modulate receptor affinity and selectivity .
How is hydrogen-bonding analyzed in the compound’s crystal packing?
Q. Advanced
- Mercury CSD : Visualizes intermolecular interactions and calculates hydrogen-bond distances/angles .
- Graph set analysis : Classifies motifs (e.g., R₂²(8) rings) to identify packing patterns and polymorphism risks .
- Thermal analysis : Differential Scanning Calorimetry (DSC) correlates melting points with lattice stability .
How does molecular conformation influence pharmacological properties?
Q. Advanced
- Conformational flexibility : Tautomerism in the benzodiazepine ring (e.g., 1H vs. 3H forms) affects receptor docking .
- Chirality : Enantiomeric purity (e.g., resolved via chiral HPLC) determines efficacy and toxicity profiles .
- Solvent-accessible surface area (SASA) : Molecular dynamics simulations predict membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
